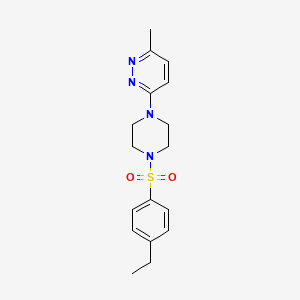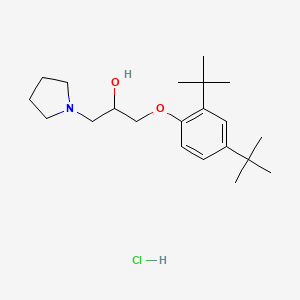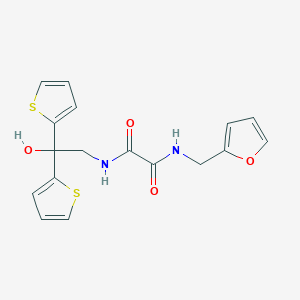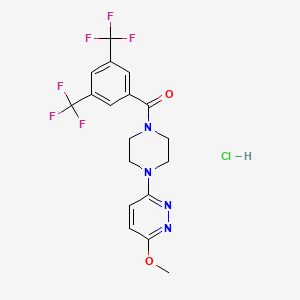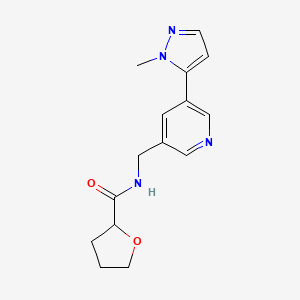
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations .
Synthesis Analysis
The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . These compounds are usually confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving pyrazole-containing compounds are diverse, and their activity can be influenced by the substituent on the phenyl . For example, the herbicidal activity assays showed that certain compounds had an excellent inhibition effect on barnyard grass in a greenhouse experiment .科学的研究の応用
Antimicrobial Activity
Compounds containing the pyrazole and pyridine moieties, such as the one , have been reported to exhibit significant antimicrobial properties. The presence of these heterocyclic compounds can disrupt microbial cell walls or interfere with essential enzymes within the pathogens, leading to their inhibition or death .
Anticancer Potential
The structural complexity of this compound, with its multiple rings and nitrogen atoms, allows for interactions with various biological targets. Research has indicated that similar structures can bind to cancer cell receptors or DNA, potentially inhibiting cancer cell growth and proliferation .
Anti-inflammatory Applications
The compound’s ability to modulate inflammatory pathways could be harnessed in the development of new anti-inflammatory drugs. Its structural analogs have shown promise in reducing inflammation by inhibiting key enzymes or signaling molecules involved in the inflammatory response .
Antiviral Uses
Derivatives of pyrazole and pyridine have been utilized in the synthesis of compounds with antiviral activities. They can act as inhibitors of viral replication or as agents that disrupt the viral life cycle, offering potential therapeutic options for viral infections .
Antidiabetic Effects
The compound’s framework is similar to that of molecules that have been found to interact with enzymes or receptors involved in glucose metabolism. This interaction can lead to the development of new antidiabetic medications that help regulate blood sugar levels .
Neuroprotective Properties
Research into compounds with pyrazole and pyridine structures has shown potential neuroprotective effects. These compounds may protect nerve cells from damage or death caused by neurodegenerative diseases or brain injuries .
Cardiovascular Research
The compound’s ability to bind to various biological targets could make it useful in the study of cardiovascular diseases. It may lead to the development of drugs that can treat conditions like hypertension or heart failure by affecting heart muscle contraction or blood vessel dilation .
Enzyme Inhibition
Enzymes play crucial roles in numerous biological processes, and the inhibition of specific enzymes is a common therapeutic strategy. The compound could serve as a lead structure for the development of new enzyme inhibitors, with applications ranging from treating diseases to regulating metabolic pathways .
特性
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-13(4-5-18-19)12-7-11(8-16-10-12)9-17-15(20)14-3-2-6-21-14/h4-5,7-8,10,14H,2-3,6,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSJRKIKPTTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)
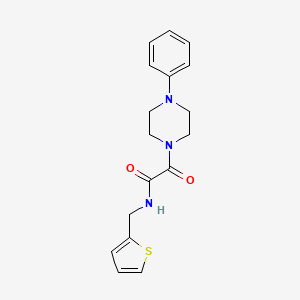
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2981241.png)
![N-[1-(2-fluorophenyl)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2981243.png)
